Ethyl 1,7-naphthyridine-2-carboxylate
Overview
Description
Ethyl 1,7-naphthyridine-2-carboxylate is a heterocyclic compound that belongs to the naphthyridine family This compound is characterized by a fused ring system consisting of two pyridine rings
Mechanism of Action
Target of Action
Ethyl 1,7-naphthyridine-2-carboxylate is a type of naphthyridine, a class of heterocyclic compounds Naphthyridines are known to have diverse biological activities and are used in the treatment of several human diseases .
Mode of Action
Naphthyridines are known to interact with various biological targets, leading to a range of activities such as anti-infectious, anticancer, neurological, psychotropic, affecting cardiovascular system, and immune response .
Biochemical Pathways
Naphthyridines are known to interact with a variety of biochemical pathways due to their wide range of biological activities .
Result of Action
Naphthyridines are known to have a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
Ethyl 1,7-naphthyridine-2-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with dehydrogenases and oxidoreductases, facilitating redox reactions essential for cellular metabolism . The nature of these interactions often involves the formation of enzyme-substrate complexes, where this compound acts as a substrate or inhibitor, modulating the enzyme’s activity.
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of transcription factors, leading to changes in gene expression profiles . Additionally, it affects cellular metabolism by altering the activity of key metabolic enzymes, thereby impacting the overall metabolic flux within the cell.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, it binds to specific biomolecules, such as enzymes and receptors, influencing their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction . Furthermore, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation play a crucial role in determining its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light and temperature, can lead to its degradation, potentially affecting its biological activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and exerts its intended biological effects . At higher doses, this compound can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It is primarily metabolized by cytochrome P450 enzymes, which facilitate its biotransformation into more water-soluble metabolites for excretion . Additionally, this compound can influence metabolic flux by modulating the activity of key metabolic enzymes, thereby affecting the levels of specific metabolites within the cell.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These transporters facilitate the uptake and efflux of the compound, ensuring its proper localization and accumulation within target tissues . The distribution of this compound is influenced by its physicochemical properties, such as solubility and lipophilicity, which determine its ability to cross cellular membranes.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound is often directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. The subcellular localization of this compound is crucial for its biological activity and therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1,7-naphthyridine-2-carboxylate typically involves the condensation of primary aromatic amines with β-ketoesters, followed by cyclization and decarboxylation. One common method includes the use of concentrated hydrobromic acid for prolonged refluxing . Another approach involves multicomponent reactions, such as the reaction of substituted aromatic aldehydes, 2-aminopyridine, and ethyl cyanoacetate in the presence of specific catalysts .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1,7-naphthyridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the naphthyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions include various substituted naphthyridines, which can be further functionalized for specific applications.
Scientific Research Applications
Comparison with Similar Compounds
Ethyl 1,7-naphthyridine-2-carboxylate can be compared with other naphthyridine derivatives such as:
1,5-Naphthyridine: Known for its biological activities and applications in medicinal chemistry.
1,6-Naphthyridine: Studied for its anticancer and antimicrobial properties.
1,8-Naphthyridine: Used in the development of light-emitting diodes and molecular sensors.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities, which distinguish it from other naphthyridine derivatives.
Properties
IUPAC Name |
ethyl 1,7-naphthyridine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-2-15-11(14)9-4-3-8-5-6-12-7-10(8)13-9/h3-7H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZLMYXFLIYXAQW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC2=C(C=C1)C=CN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70699667 | |
Record name | Ethyl 1,7-naphthyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70699667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
250674-53-4 | |
Record name | Ethyl 1,7-naphthyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70699667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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